molecular formula C6H6O4 B1628279 1-(Furan-2-yl)-2,2-dihydroxyethan-1-one CAS No. 20328-66-9

1-(Furan-2-yl)-2,2-dihydroxyethan-1-one

Cat. No. B1628279
CAS RN: 20328-66-9
M. Wt: 142.11 g/mol
InChI Key: NALZOZFDXIXENZ-UHFFFAOYSA-N
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Description

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Chemical compounds containing such rings are also referred to as furans . Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .


Synthesis Analysis

Furan compounds can be synthesized from various methods. For instance, furfuryl alcohol is manufactured industrially by hydrogenation of furfural, which is itself typically produced from waste bio-mass such as corncobs or sugar cane bagasse . One-pot systems have been investigated to produce furfuryl alcohol directly from xylose using solid acid catalysts .


Molecular Structure Analysis

Furan is a five-membered ring aromatic compound consisting of four carbons and one oxygen atom . The molecular structure of furan compounds can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods .


Chemical Reactions Analysis

Furan and its derivatives have wide-spread applications which include, but not limited to, therapeutics, photovoltaic, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals . Furan compounds can undergo many reactions including Diels–Alder additions to electrophilic alkenes and alkynes .


Physical And Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .

Scientific Research Applications

Environmental Health and Exposure Assessment

One study detailed exposure assessment of dietary furan for infants consuming commercially jarred complementary food, based on data from the DONALD study. The assessment found average exposures for consumers of commercially jarred foods ranged between 182 and 688 ng kg^(-1) bw day^(-1), with a margin of exposure (MOE) below the threshold often used to define public health risks, indicating a high priority for risk management in mitigative measures to avoid furan in complementary foods (Lachenmeier et al., 2012).

Toxicology and Human Health

Research on furan, a possible human carcinogen found in heat-treated foods and tobacco smoke, has highlighted the need for mechanism-based exposure biomarkers. A study applied a sensitive LC-MS/MS assay for six furan metabolites to measure their levels in urine from furan-exposed rodents as well as in human urine from smokers and nonsmokers. The study found a strong relationship between BDA-derived metabolites (resulting from the reaction of furan's reactive metabolite with biomolecules) and smoking, indicating the potential for these biomarkers to assess exposure and risk associated with furan (Grill et al., 2015).

Environmental Exposure and Risk

Another study investigated the risk of non-Hodgkin lymphoma (NHL) among neighbors of a French municipal solid waste incinerator with high levels of dioxin emissions, using serum concentrations to assess exposure to organochlorines. It found strong and consistent support for an association between serum cumulative WHO(1998)-toxic equivalency factor (TEQ) concentrations, at levels experienced by people residing in the vicinity of a polluting incinerator, and risk of NHL (Viel et al., 2011).

Mechanism of Action

The mechanism of action of furan compounds can vary depending on their specific structure and the biological system they interact with. For instance, some furan compounds have been evaluated for antitubercular activity against Mycobacterium tuberculosis .

Future Directions

The future of furan compounds lies in their potential to replace traditional resources such as crude oil with biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via furan platform chemicals .

properties

IUPAC Name

1-(furan-2-yl)-2,2-dihydroxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4/c7-5(6(8)9)4-2-1-3-10-4/h1-3,6,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALZOZFDXIXENZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70569558
Record name 1-(Furan-2-yl)-2,2-dihydroxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-2-yl)-2,2-dihydroxyethan-1-one

CAS RN

20328-66-9
Record name 1-(Furan-2-yl)-2,2-dihydroxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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